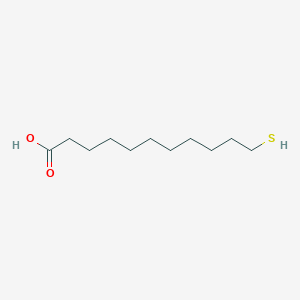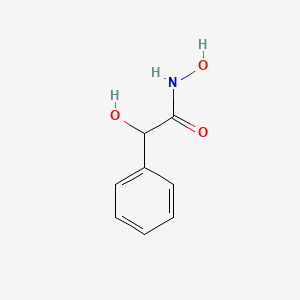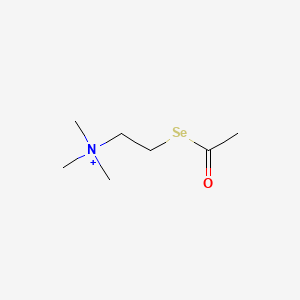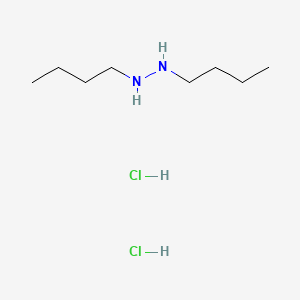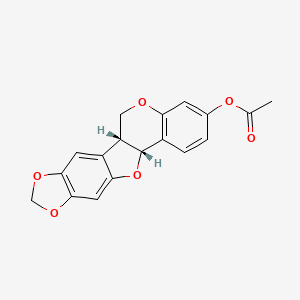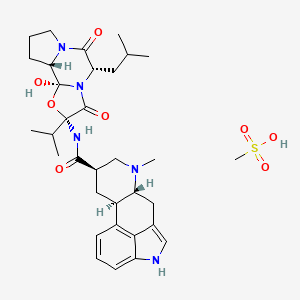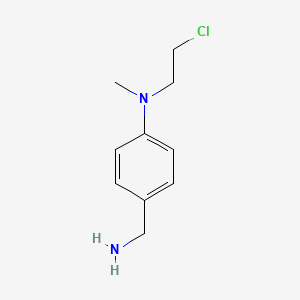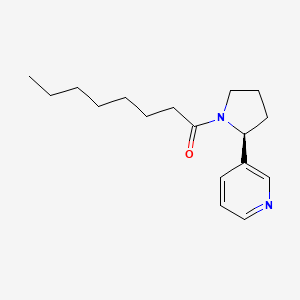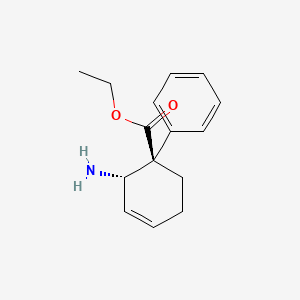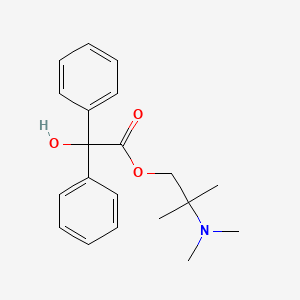
2-异丙基苹果酸
描述
Synthesis Analysis
2-Isopropylmalic acid has been explored in various synthesis contexts, including its enantioselective synthesis for studies related to biochemical processes. The synthesis involves chirality transcription approaches using recyclable carbohydrate templates and demonstrates the compound's relevance in biochemical analysis (Kakinuma et al., 1993).
Molecular Structure Analysis
The molecular structure of 2-isopropylmalic acid has been characterized in various studies, revealing insights into its complex formation, especially with metals. A study on the 2-isopropylmalic acid-aluminum(III) complex using NMR spectroscopy and mass spectrometry provided evidence of a complex composed of four 2-isopropylmalic acid and two aluminum(III) species, highlighting its potential in detoxification processes (Tashiro et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 2-isopropylmalic acid include its pyrolytic transformation, which has been studied to understand the formation of flavoring compounds in tobacco. The pyrolysis led to the identification of novel compounds, shedding light on the flavoring effects attributed to 2-isopropylmalic acid during the burning process of cigarettes (Matsumoto et al., 1976).
Physical Properties Analysis
Research on 2-isopropylmalic acid has also delved into its quantification and physical properties in various contexts, such as its presence in Italian wines. The compound, along with its isomer, was quantified using UHPLC-MS/MS, revealing its antimicrobial and antioxidant activities, and providing insights into its biocompatibility and potential health implications (Ricciutelli et al., 2020).
Chemical Properties Analysis
2-Isopropylmalic acid's chemical properties, including its interactions and effects on biological systems, have been extensively studied. For instance, its ability to reduce aluminum toxicity in yeast by chelating Al ions suggests a significant role in biological detoxification processes. This finding underscores the compound's importance in understanding cellular defense mechanisms against metal toxicity (Suzuki et al., 2007).
科学研究应用
皮肤病学:预防PM2.5诱导的炎症反应
2-异丙基苹果酸已被发现能促进真皮成纤维细胞中初级纤毛的发生,这对于预防由颗粒物 (PM2.5) 引起的炎症反应至关重要。 该化合物有助于恢复PM2.5诱导的初级纤毛发育不良,并抑制PM2.5处理的真皮成纤维细胞中过量的活性氧的产生和应激激酶的激活 {svg_1}.
抗衰老:抑制MMP-1的活化
在皮肤健康方面,2-异丙基苹果酸在抑制MMP-1表达方面显示出潜力。MMP-1是一种有助于胶原蛋白分解的酶,导致皱纹等衰老迹象。 通过降低MMP-1表达,2-异丙基苹果酸可能有利于抗衰老治疗 {svg_2}.
眼科学:保护视网膜细胞
2-异丙基苹果酸已被证明能促进视网膜色素上皮 (RPE) 细胞中初级纤毛的发生。 这很重要,因为初级纤毛介导细胞与外部压力的相互作用,它们的失调与各种纤毛病有关,包括视网膜退化 {svg_3}.
抗炎:细胞因子产生抑制
该化合物已被证明可以抑制促炎细胞因子的产生,例如IL-6和TNF-α,这些细胞因子在RPE细胞中被PM2.5上调。 这表明2-异丙基苹果酸在治疗与炎症相关的疾病方面可能具有更广泛的应用 {svg_4}.
环境健康:缓解空气污染的影响
鉴于其在对抗PM2.5影响方面的作用,2-异丙基苹果酸可用于环境健康策略,以减轻空气污染对人类健康的影响,特别是在细颗粒物含量高的城市地区 {svg_5} {svg_6}.
癌症研究:胰腺癌诊断模型
2-异丙基苹果酸已被用作基于GC/MS的人体血清代谢组学胰腺癌诊断模型的内标。 这种应用突出了其在早期检测和诊断胰腺癌方面的潜在作用 {svg_7}.
作用机制
Target of Action
2-Isopropylmalic acid is primarily involved in the biosynthesis of leucine . It interacts with enzymes such as 2-isopropylmalate synthase and 3-isopropylmalate dehydrogenase . These enzymes play a crucial role in the leucine biosynthesis pathway .
Mode of Action
2-Isopropylmalic acid is synthesized from oxoisovalerate by the enzyme 2-isopropylmalate synthase . It is then converted into isopropyl-3-oxosuccinate by the enzyme 3-isopropylmalate dehydrogenase . This compound plays a key role in the formation of leucine, an essential amino acid .
Biochemical Pathways
The primary biochemical pathway affected by 2-Isopropylmalic acid is the leucine biosynthesis pathway . Leucine is an essential amino acid that is used in the biosynthesis of proteins. It is also involved in regulating blood sugar levels, promoting growth and repair of muscle and bone tissue, and wound healing .
Result of Action
The primary result of the action of 2-Isopropylmalic acid is the production of leucine . This essential amino acid plays a crucial role in protein synthesis and various metabolic functions. In addition, budding yeast Saccharomyces cerevisiae secrets 2-isopropylmalic acid and helps in reduction of aluminum toxicity by forming chelate with Al ions, thereby preventing them from entering the cells .
Action Environment
The action of 2-Isopropylmalic acid can be influenced by various environmental factors. For instance, the presence of aluminum ions can lead to the formation of a chelate with 2-isopropylmalic acid, which can help reduce aluminum toxicity . .
属性
IUPAC Name |
2-hydroxy-2-propan-2-ylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITYXLXUCSKTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863129 | |
| Record name | 2-Isopropylmalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3237-44-3 | |
| Record name | α-Isopropylmalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Isopropylmalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003237443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropylmalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropylmalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYLMALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7T9UY4KVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


